molecular formula C13H10S B047823 3-Methyldibenzothiophene CAS No. 16587-52-3

3-Methyldibenzothiophene

Cat. No.: B047823
CAS No.: 16587-52-3
M. Wt: 198.29 g/mol
InChI Key: URUCEYZTJIJMLX-UHFFFAOYSA-N
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Description

3-Methyldibenzothiophene is an organic compound with the molecular formula C13H10S. It is a derivative of dibenzothiophene, where a methyl group is substituted at the third position of the dibenzothiophene structure. This compound is of significant interest due to its presence in fossil fuels and its role in environmental and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyldibenzothiophene can be synthesized through various organic synthesis methods. One common approach involves the methylation of dibenzothiophene using methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like acetone or dimethylformamide.

Industrial Production Methods: In industrial settings, this compound is often obtained as a byproduct during the refining of crude oil. The compound can be isolated and purified through fractional distillation and other separation techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions typically yield sulfoxides or sulfones as major products.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding thiol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings of this compound. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.

    Substitution: Bromine, nitric acid; in solvents like acetic acid or sulfuric acid.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-Methyldibenzothiophene has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of desulfurization processes, which are crucial for reducing sulfur content in fuels.

    Biology: Research on microbial degradation of sulfur-containing compounds often involves this compound to understand the metabolic pathways of sulfur metabolism.

    Medicine: While not directly used in medicine, its derivatives are studied for potential pharmaceutical applications.

    Industry: It is relevant in the petrochemical industry for refining processes and as an indicator of oil maturity and source rock characteristics.

Mechanism of Action

The mechanism of action of 3-Methyldibenzothiophene in chemical reactions involves its sulfur atom and aromatic rings. In oxidation reactions, the sulfur atom is the primary site of attack, leading to the formation of sulfoxides and sulfones. In substitution reactions, the aromatic rings undergo electrophilic substitution, where the methyl group can influence the reactivity and orientation of the substituents.

Comparison with Similar Compounds

    Dibenzothiophene: The parent compound without the methyl group.

    4-Methyldibenzothiophene: A positional isomer with the methyl group at the fourth position.

    4,6-Dimethyldibenzothiophene: A derivative with two methyl groups at the fourth and sixth positions.

Uniqueness: 3-Methyldibenzothiophene is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. Compared to dibenzothiophene, the presence of the methyl group can enhance its solubility in organic solvents and alter its behavior in chemical reactions.

Properties

IUPAC Name

3-methyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10S/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUCEYZTJIJMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168046
Record name 3-Methyldibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16587-52-3
Record name 3-Methyldibenzothiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016587523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyldibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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